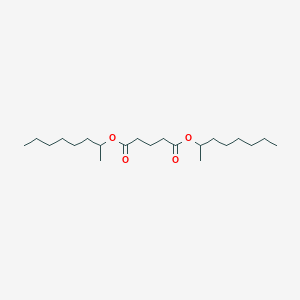

Dioctan-2-yl pentanedioate

Description

Dioctan-2-yl pentanedioate (CAS: Not explicitly provided in evidence; structural formula: C₁₈H₃₂O₄) is an ester derivative of pentanedioic acid (glutaric acid), where two octan-2-yl (2-octyl) groups are esterified to the carboxyl groups. This compound features a branched alkyl chain configuration due to the 2-octyl substituents, which distinguishes it from linear-chain analogs.

Properties

CAS No. |

71172-34-4 |

|---|---|

Molecular Formula |

C21H40O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

dioctan-2-yl pentanedioate |

InChI |

InChI=1S/C21H40O4/c1-5-7-9-11-14-18(3)24-20(22)16-13-17-21(23)25-19(4)15-12-10-8-6-2/h18-19H,5-17H2,1-4H3 |

InChI Key |

NLRRFBDZLUBGSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)CCCC(=O)OC(C)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctan-2-yl pentanedioate can be synthesized through the esterification reaction between pentanedioic acid and 2-octanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The mixture is then heated, and the water by-product is continuously removed to ensure maximum yield of the ester. The final product is purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dioctan-2-yl pentanedioate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into pentanedioic acid and 2-octanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid, along with an alcohol.

Major Products

Hydrolysis: Pentanedioic acid and 2-octanol.

Transesterification: A new ester and an alcohol, depending on the reactants used.

Scientific Research Applications

Dioctan-2-yl pentanedioate has several applications in scientific research and industry:

Chemistry: Used as a plasticizer in polymer compositions to enhance flexibility and durability.

Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of flexible PVC and other polymeric materials.

Mechanism of Action

The primary mechanism of action of dioctan-2-yl pentanedioate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This process enhances the material’s mechanical properties, making it more pliable and easier to process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dioctan-2-yl pentanedioate with structurally or functionally related esters, focusing on molecular properties, applications, and performance characteristics.

Structural and Functional Analogues

2.1.1 Di-n-octyl Phthalate (DnOP)

- Structure : Linear n-octyl ester of phthalic acid.

- Molecular Weight : ~390.56 g/mol.

- Key Properties : High plasticizing efficiency, moderate volatility.

- Applications : Widely used as a plasticizer in PVC and synthetic polymers.

- The branched 2-octyl groups may enhance compatibility with non-polar polymers compared to linear DnOP .

2.1.2 Dibutyl 3-Methylpentanedioate (CAS 56051-60-6)

- Structure : Butyl ester of 3-methylpentanedioic acid.

- Molecular Weight : ~244.3 g/mol.

- Key Properties : Lower molecular weight and higher volatility compared to this compound.

- Applications : Likely used as a solvent or intermediate in specialty chemicals.

- This compound’s longer alkyl chains may improve thermal stability and reduce leaching in polymer matrices .

2.1.3 Diisooctyl Phthalate (DIOP)

- Structure : Branched isooctyl ester of phthalic acid.

- Molecular Weight : ~390.56 g/mol.

- Key Properties : Improved low-temperature flexibility in plastics.

- Applications : Automotive and industrial plastics.

- Comparison : Both DIOP and this compound employ branched alkyl groups, but the latter’s aliphatic diacid core may offer superior UV stability and lower toxicity compared to phthalate esters .

Data Table: Key Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, est.) | Solubility (Polarity) | Primary Applications |

|---|---|---|---|---|

| This compound | ~320.4 | 300–350 (est.) | Low (non-polar) | Plasticizers, intermediates |

| Di-n-octyl phthalate | 390.56 | 384 | Low (non-polar) | PVC plasticizers |

| Dibutyl 3-methylpentanedioate | 244.3 | 220–250 (est.) | Moderate | Solvents, synthesis |

| Diisooctyl phthalate | 390.56 | 370 | Low (non-polar) | Industrial plastics |

Performance and Industrial Relevance

- Thermal Stability : this compound’s aliphatic backbone may degrade at lower temperatures than aromatic phthalates but with reduced toxic byproduct formation.

- Environmental Impact : Branched esters like this compound are hypothesized to exhibit slower environmental degradation than linear-chain analogs, though this requires further study .

- Regulatory Status: Phthalates (e.g., DnOP, DIOP) face restrictions under REACH and EPA guidelines due to toxicity concerns. This compound could serve as a safer alternative if proven non-toxic .

Notes on Data Limitations

The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs. Key gaps include:

- Experimental boiling points, solubility, and toxicity profiles.

- Industrial adoption rates and cost comparisons. Further research using databases like PubChem or regulatory filings is recommended to validate these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.